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molecular formula C7H6BrNO4S B8493061 4-Bromo-1-methanesulfonyl-2-nitro-benzene

4-Bromo-1-methanesulfonyl-2-nitro-benzene

Cat. No. B8493061
M. Wt: 280.10 g/mol
InChI Key: GWDGHKCIKJPPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642276B2

Procedure details

A suspension of oxone (7.94 g) in water (16 ml) was added to a solution of (4-bromo-2-nitrophenyl)methyl methyl sulfide (Intermediate 72) (0.52 g) in acetonitrile (20 ml). The mixture was stirred for 5 h filtered and the residue was washed with ethyl acetate. The biphasic filtrate was separated, the aqueous layer was re-extracted with ethyl acetate (2×50 ml) and the combined organic extracts were washed with aqueous sodium metabisulphite (5%, 100 ml) water and brine. The solution was dried using a hydrophobic filter tube then concentrated under vacuum to give the title compound (0.35 g).
Name
Quantity
7.94 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[O:2][S:3]([O-:5])=O.[K+].CSC[C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][C:11]=1[N+:17]([O-:19])=[O:18].[C:20](#N)C>O>[Br:16][C:13]1[CH:14]=[CH:15][C:10]([S:3]([CH3:20])(=[O:5])=[O:2])=[C:11]([N+:17]([O-:19])=[O:18])[CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
7.94 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.52 g
Type
reactant
Smiles
CSCC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSCC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the residue was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The biphasic filtrate was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was re-extracted with ethyl acetate (2×50 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed with aqueous sodium metabisulphite (5%, 100 ml) water and brine
CUSTOM
Type
CUSTOM
Details
The solution was dried
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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